molecular formula C17H21BO4 B6341970 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester CAS No. 1402173-04-9

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

Cat. No.: B6341970
CAS No.: 1402173-04-9
M. Wt: 300.2 g/mol
InChI Key: SUSXQSDTUNSTNK-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. Its molecular formula is C17H21BO4, and it has a molecular weight of 300.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester typically involves the reaction of 5-(2-methoxyphenyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Mechanism of Action

The primary mechanism of action for 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The process includes the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester offers unique advantages:

Biological Activity

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This compound, characterized by the presence of a furan ring and a methoxyphenyl group, is utilized in various applications ranging from drug development to organic synthesis.

Chemical Structure and Properties

The compound's IUPAC name is 2-[5-(2-methoxyphenyl)-2-furyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the following molecular structure:

  • Molecular Formula : C17H21BO4
  • CAS Number : 1402173-04-9
  • Purity : 95%

The biological activity of boronic acids and their esters often involves their ability to interact with enzymes and proteins through reversible covalent bonding. The boron atom can form complexes with hydroxyl groups in biomolecules, which can modulate enzyme activity or affect metabolic pathways.

Medicinal Chemistry

Boronic acids have been recognized for their potential in treating various diseases, particularly cancers and metabolic disorders. For instance, certain boronic acid derivatives are known to inhibit proteasomes, leading to apoptosis in cancer cells. The mechanism typically involves the inhibition of the proteasome's catalytic sites by forming stable complexes with the boron atom .

Inhibition of Lipolytic Activity

Research indicates that boronic acids can inhibit hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. This inhibition can lead to decreased plasma free fatty acid levels, making these compounds potential candidates for treating conditions like insulin resistance and dyslipidemia .

Case Studies

  • Inhibition of Proteasome Activity :
    • A study demonstrated that specific boronic acid derivatives could effectively inhibit proteasome activity in multiple myeloma cells. The derivative's ability to form stable complexes with the active site of the proteasome was a key factor in its efficacy .
  • Antithrombotic Activity :
    • Another research highlighted the antithrombotic potential of boronic acid derivatives, noting their ability to inhibit thrombin-like serine proteases. This suggests that compounds like this compound may have applications in cardiovascular therapies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundInhibits HSL and proteasome activityFuran ring enhances reactivity
Phenylboronic acid pinacol esterUsed in Suzuki–Miyaura couplingCommonly used reagent
4-Carboxy-2-fluorophenylboronic acid pinacol esterAnticancer propertiesFluorine substitution enhances biological activity

Properties

IUPAC Name

2-[5-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-11-10-14(20-15)12-8-6-7-9-13(12)19-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXQSDTUNSTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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